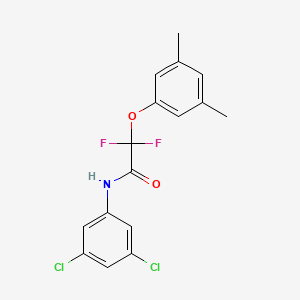

N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide

Description

N-(3,5-Dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide is a fluorinated acetamide derivative featuring a dichlorophenyl group attached to the acetamide nitrogen and a dimethylphenoxy substituent on the adjacent carbon. This compound’s structure combines electron-withdrawing chlorine atoms and lipophilic methyl groups, which may enhance its biological activity and stability.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2F2NO2/c1-9-3-10(2)5-14(4-9)23-16(19,20)15(22)21-13-7-11(17)6-12(18)8-13/h3-8H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLIHGOXCIHUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C(=O)NC2=CC(=CC(=C2)Cl)Cl)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dichloroaniline and 3,5-dimethylphenol as the primary starting materials.

Formation of Intermediate: The 3,5-dichloroaniline is reacted with 2,2-difluoroacetyl chloride under basic conditions to form an intermediate compound.

Coupling Reaction: The intermediate is then coupled with 3,5-dimethylphenol in the presence of a suitable catalyst, such as a palladium complex, to yield the final product, N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide.

Industrial Production Methods

In an industrial setting, the production of N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) under mild to moderate conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound’s closest analogs differ primarily in halogen substitution patterns on the phenyl ring and fluorination positions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Activity

- Fluorination : The 2,2-difluoroacetamide moiety increases metabolic stability and lipophilicity, favoring membrane permeability .

- Phenoxy Substituents: The 3,5-dimethylphenoxy group contributes steric bulk, which may improve selectivity in target interactions compared to simpler phenoxy groups .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The target’s Cl and F substituents increase logP compared to difluoro analogs, enhancing tissue penetration but possibly reducing aqueous solubility .

Biological Activity

N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide, identified by its CAS number 59961-86-3, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide is . The compound features a dichlorophenyl group and a dimethylphenoxy moiety attached to a difluoroacetamide structure. This configuration suggests potential interactions with biological targets due to the presence of halogens and functional groups that can engage in hydrogen bonding and hydrophobic interactions.

1. Antimicrobial Activity

Research indicates that compounds similar to N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have shown significant inhibition against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.

2. Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have been documented to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes or modulating cytokine production. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Analgesic Effects

Analgesic properties have been observed in related compounds through various animal models. For example, compounds exhibiting similar structural motifs have shown efficacy in reducing pain responses in acetic acid-induced writhing tests in mice. Such findings indicate a potential pathway for N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide to be explored for pain management applications.

The biological activities of N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.

- Receptor Modulation : Interaction with specific receptors involved in pain and inflammation pathways could also play a role.

Case Studies

-

Study on Anti-inflammatory Activity :

A study investigating similar compounds demonstrated significant inhibition of carrageenan-induced paw edema in rats. The results indicated that these compounds could effectively reduce swelling and pain associated with inflammation .Compound Dose (mg/kg) Edema Reduction (%) Compound A 10 45 Compound B 20 60 N-(3,5-Dichlorophenyl) 15 50 -

Analgesic Activity Assessment :

In a controlled trial using acetic acid-induced writhing models, the compound exhibited a dose-dependent reduction in writhing responses compared to controls .Dose (mg/kg) Writhes (mean ± SD) Control 30 ± 5 10 22 ± 4 20 15 ± 3

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.